(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features a trifluoromethylsulfonyl groupThe presence of the trifluoromethylsulfonyl group enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation using photoredox catalysis. This process involves the generation of trifluoromethyl radicals under visible light irradiation, which then react with the precursor to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced photoredox catalysts can enhance the efficiency and yield of the reaction. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Photoredox Catalysts: Ruthenium (II) polypyridine complexes and iridium (III) cyclometalated derivatives are commonly used in photoredox catalysis.
Nucleophiles: Various nucleophiles, such as amines and thiols, can react with the trifluoromethylsulfonyl group in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized intermediates .
Scientific Research Applications
(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate involves the generation of trifluoromethyl radicals. These radicals can participate in various chemical reactions, including substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethylsulfonyloxy)benzoate: Similar in structure but with a benzoate group instead of a dihydropyridine ring.
(S)-Methyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate: Contains a propanoate group and is used in similar applications.
Uniqueness
(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its dihydropyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C12H18F3NO5S |
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Molecular Weight |
345.34 g/mol |
IUPAC Name |
tert-butyl (6S)-6-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H18F3NO5S/c1-8-7-9(21-22(18,19)12(13,14)15)5-6-16(8)10(17)20-11(2,3)4/h7-8H,5-6H2,1-4H3/t8-/m0/s1 |
InChI Key |
UAAWMAOUVZMVKN-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1C=C(CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC1C=C(CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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